![molecular formula C8H13NO3 B2998010 Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 77130-93-9](/img/structure/B2998010.png)
Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
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Description
“Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 77130-93-9 . It has a molecular weight of 171.2 and its IUPAC name is methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is 1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a liquid with a molecular weight of 171.2 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the pharmaceutical industry due to their biological activity. Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is utilized in the synthesis of these compounds, which are prevalent in selected alkaloids . These derivatives have shown promise in treating cancer cells, microbes, and various disorders .
Drug Discovery
The pyrrolidine ring, a core structure in Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, is widely used in medicinal chemistry. It serves as a versatile scaffold for creating novel biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
Organic Synthesis Intermediate
This compound acts as a chiral building block in organic synthesis. It’s used to create key subunits in complex molecules, such as the tetrahydrofuran subunit of marine algal toxins . It’s also involved in synthesizing cyclopentenone derivatives, which are valuable in various synthetic applications .
Agricultural Chemistry
In the field of agricultural chemistry, Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate could be used as an intermediate in the synthesis of compounds with potential as pesticides or herbicides. Its role in this field is still emerging and represents a promising area for further research .
Material Science
The compound’s properties make it a candidate for material science applications, particularly in the synthesis of new materials or coatings that require specific organic subunits. Its ability to dissolve in various organic solvents makes it a versatile intermediate for material synthesis .
Enantioselective Synthesis
Due to the stereogenicity of the pyrrolidine ring carbons, Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is significant in enantioselective synthesis. It can lead to different biological profiles of drug candidates based on the spatial orientation of substituents .
Chemical Research and Development
As a research chemical, it’s used in R&D laboratories for developing new synthetic methodologies and reactions. Its stability and reactivity make it suitable for various chemical transformations .
Pharmaceutical Manufacturing
This compound is also used in the manufacturing of pharmaceuticals, where it may serve as a precursor or an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFDVDIFQFIDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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